tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate
Overview
Description
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H15ClFN3O2 and a molecular weight of 287.72 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid ester group and a substituted phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to those used in laboratory settings. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety measures to handle the potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines .
Scientific Research Applications
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Teneligliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.
Other Hydrazinecarboxylic Acid Esters: Compounds with similar structural features but different substituents on the phenyl ring.
Uniqueness
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC(=C(C=C1)F)Cl)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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